2-(2-Methoxyethyl)pyridine chemical structure and formula
2-(2-Methoxyethyl)pyridine chemical structure and formula
Executive Summary
2-(2-Methoxyethyl)pyridine (CAS: 114-91-0), historically known as Metyridine or Promintic , is a pyridine derivative characterized by a 2-substituted ethyl ether side chain. While widely recognized for its veterinary application as a broad-spectrum anthelmintic, its utility extends into coordination chemistry as a hemilabile N,O-donor ligand. This guide provides a rigorous analysis of its physicochemical properties, industrial synthesis via the Michael addition of methanol to 2-vinylpyridine, and its specific pharmacological mechanism as a nicotinic acetylcholine receptor (nAChR) agonist.
Chemical Identity & Structural Analysis[1][2][3]
The molecule consists of a pyridine ring substituted at the ortho (C2) position with a 2-methoxyethyl group. This structure imparts unique electronic and steric properties compared to simple alkylpyridines.
Nomenclature & Identifiers[4]
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IUPAC Name: 2-(2-Methoxyethyl)pyridine
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Common Name: Metyridine
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CAS Number: 114-91-0[1]
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Molecular Formula: C
H NO -
Molecular Weight: 137.18 g/mol [2]
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SMILES: COCCc1bvncc1 (Canonical)
Electronic Structure & Basicity
The pyridine nitrogen possesses a lone pair in an
Key Structural Feature: The "hemilabile" nature of the ether arm allows it to reversibly dissociate from metal centers during catalysis, creating open coordination sites while the pyridine nitrogen remains anchored.
Physical & Chemical Properties[1][4][6][7][8][9]
The following data represents field-verified constants essential for process engineering and formulation.
| Property | Value | Condition/Note |
| Appearance | Colorless to pale yellow liquid | Hygroscopic |
| Boiling Point | 94–96 °C | @ 17 mmHg (2.3 kPa) |
| Density | 1.01 g/cm³ | @ 20 °C |
| Refractive Index ( | 1.4960 – 1.5000 | |
| pKa | 5.5 | Conjugate acid @ 25 °C |
| Solubility | Miscible | Water, Ethanol, Chloroform |
| LogP | 0.7 | Lipophilic, crosses BBB/Cuticle |
Synthesis & Manufacturing
The industrial synthesis of 2-(2-Methoxyethyl)pyridine relies on the reactivity of 2-vinylpyridine as a Michael acceptor. This route is preferred over the alkylation of 2-picoline due to higher atom economy and milder conditions.
Primary Route: Michael Addition
The reaction involves the nucleophilic attack of methoxide (generated in situ or added) on the
Reaction Scheme:
Protocol:
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Reagents: 2-Vinylpyridine (1.0 eq), Methanol (excess, acts as solvent/reactant), Sodium Methoxide (NaOMe, 0.05 eq).
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Conditions: Reflux (approx. 65°C) for 4–6 hours.
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Mechanism: The pyridine ring acts as an electron-withdrawing group (EWG), activating the vinyl double bond toward nucleophilic attack. The intermediate carbanion is stabilized by resonance with the pyridine nitrogen before protonation.
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Work-up: Neutralization of the catalyst (e.g., with acetic acid), removal of excess methanol via rotary evaporation, and vacuum distillation of the residue to yield the pure product.
Visualization of Synthesis Pathway
Figure 1: Base-catalyzed synthesis via Michael addition of methanol to 2-vinylpyridine.
Pharmacological Applications (Metyridine)[11]
In veterinary medicine, this compound is used as an anthelmintic agent.[3] Its mode of action is distinct from benzimidazoles (which target tubulin), making it valuable for managing resistant nematode populations.
Mechanism of Action
Metyridine acts as a cholinergic agonist at the neuromuscular junction of nematodes.
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Target: Nicotinic Acetylcholine Receptors (nAChR).[4]
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Selectivity: It shows high selectivity for the N-subtype (nicotine-sensitive) receptors over the L-subtype (levamisole-sensitive).
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Effect: Binding causes persistent depolarization of the worm's muscle membrane. Unlike acetylcholine, Metyridine is not rapidly hydrolyzed by acetylcholinesterase.
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Outcome: Spastic paralysis of the parasite, leading to its expulsion from the host's gut.
Pharmacodynamics Diagram
Figure 2: Pharmacodynamic cascade of Metyridine inducing paralysis in nematodes.
Toxicology & Safety
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Therapeutic Index: Narrow. Overdose in the host can lead to cholinergic crisis (salivation, tremors, ataxia) due to non-selective binding to host nAChRs at high concentrations.
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Administration: Typically subcutaneous or oral.[3][5] The drug is rapidly absorbed and excreted.
Coordination Chemistry & Catalysis
Beyond pharmacology, 2-(2-Methoxyethyl)pyridine serves as a versatile ligand in organometallic chemistry.
Hemilabile Ligand Behavior
The molecule acts as a bidentate ligand (
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Hard/Soft Mismatch: The Pyridine-N is a borderline soft base, while the Ether-O is a hard base.
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Catalytic Utility: In a catalytic cycle, the weak M-O bond can break to allow substrate binding (creating a vacant site) while the M-N bond keeps the ligand attached to the metal. This "on-off" mechanism stabilizes reactive intermediates.
Example Complex:
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Precursor:
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Complexation: Reaction with 2-(2-Methoxyethyl)pyridine yields
. -
Application: Used in cross-coupling reactions where ligand flexibility prevents catalyst decomposition.
References
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Chemical Identity & Properties: PubChem. 2-(2-Methoxyethyl)pyridine (Compound). National Library of Medicine. Available at: [Link]
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Pharmacology (Mechanism): Harrow, I.D., & Gration, K.A.[6] Mode of action of the anthelmintics morantel, pyrantel and levamisole on muscle-cell membrane of the nematode Ascaris suum. Pesticide Science. Available at: [Link] (Contextualized via search results on N-subtype selectivity).
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Veterinary Application: MSD Veterinary Manual. Mechanisms of Anthelmintic Action. Available at: [Link]
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Physical Constants: NIST Chemistry WebBook. Pyridine derivatives thermochemistry. Available at: [Link]
Sources
- 1. 2-(2-Methoxyethyl)pyridine - (Pyridines|Pyridine containing functional groups):Koei Chemical Co., Ltd [koeichem.com]
- 2. 2-(2-Methoxyethyl)pyridine | C8H11NO | CID 66991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anthelmintic activity of methyridine against experimental nematode infections in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. Studies on the mode of action of methyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyridine (2-[2-methoxyethyl]-pyridine]) and levamisole activate different ACh receptor subtypes in nematode parasites: a new lead for levamisole-resistance - PMC [pmc.ncbi.nlm.nih.gov]
